molecular formula C8H15N3O B13628307 5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol

5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B13628307
M. Wt: 169.22 g/mol
InChI Key: XQYFKJLOXSIZGO-UHFFFAOYSA-N
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Description

5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol is a compound that features a pyrazole ring substituted with an amino group and a pentanol chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 5-amino-1,3-dimethylpyrazole and 5-amino-4-hydroxyiminopyrazole .

Uniqueness

What sets 5-(4-Amino-1h-pyrazol-1-yl)pentan-1-ol apart is its unique combination of a pyrazole ring with an amino group and a pentanol chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-(4-aminopyrazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H15N3O/c9-8-6-10-11(7-8)4-2-1-3-5-12/h6-7,12H,1-5,9H2

InChI Key

XQYFKJLOXSIZGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCCO)N

Origin of Product

United States

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